molecular formula C32H30N6O4S2 B2526345 N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-32-8

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2526345
CAS No.: 393586-32-8
M. Wt: 626.75
InChI Key: IHIVCZWALYXKRK-UHFFFAOYSA-N
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Description

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a novel, synthetic small molecule recognized for its potent inhibitory activity against the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Constitutive activation of STAT3 is a common feature in a wide range of human cancers, where it promotes tumor cell proliferation, survival, angiogenesis, and immune evasion. This compound functions by disrupting the STAT3 signaling cascade, potentially through the inhibition of STAT3 phosphorylation and dimerization, thereby preventing its translocation to the nucleus and subsequent transcription of target oncogenes. Its primary research value lies in the exploration of oncogenic signaling mechanisms and the development of targeted cancer therapeutics. Researchers utilize this STAT3 inhibitor in in vitro and in vivo studies to investigate tumor biology, assess the therapeutic potential of STAT3 pathway inhibition, and identify synergistic combinations with other anticancer agents. It is supplied for research applications exclusively and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N6O4S2/c1-20-8-9-21(2)25(16-20)37-29(18-33-31(40)27-6-4-14-42-27)34-35-32(37)44-19-30(39)38-26(22-10-12-23(41-3)13-11-22)17-24(36-38)28-7-5-15-43-28/h4-16,26H,17-19H2,1-3H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIVCZWALYXKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Triazole moiety : Known for antifungal and anticancer properties.
  • Furan ring : Contributes to the compound's reactivity and biological interactions.
  • Thioether linkage : Enhances solubility and bioavailability.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to this compound exhibit significant inhibition of fungal growth by targeting specific enzymes involved in ergosterol biosynthesis .

Anticancer Activity

The compound has shown promise in anticancer studies. The triazole ring is known to inhibit the activity of various kinases involved in cancer cell proliferation. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by disrupting cell cycle regulation .

The biological activity of this compound is primarily attributed to its ability to:

  • Inhibit Enzymatic Pathways : The triazole moiety interferes with enzymes critical for fungal survival and cancer cell metabolism.
  • Induce Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Modulate Immune Response : Some studies suggest that these compounds can enhance immune responses against tumors .

Case Studies

Several studies have evaluated the biological activity of triazole-containing compounds:

StudyFindings
Study 1Demonstrated significant antifungal activity against Candida species with IC50 values in the low micromolar range.
Study 2Reported anticancer effects in breast cancer cell lines with a reduction in cell viability by over 60% at higher concentrations.
Study 3Highlighted the compound's ability to inhibit specific kinases involved in tumor growth and metastasis.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with similar structures to N-((4-(2,5-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide have demonstrated significant antimicrobial properties. The triazole moiety in its structure is known for enhancing antifungal and antibacterial activity. Studies have shown that derivatives of triazole exhibit potent effects against various pathogens, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties
Compounds containing pyrazole and triazole rings are reported to possess anti-inflammatory properties. The presence of the furan and thiophene groups may contribute to this effect by modulating inflammatory pathways. Research has indicated that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Cancer Treatment
There is emerging evidence that compounds with similar frameworks exhibit anticancer activity. The ability of the triazole and pyrazole rings to interact with biological targets involved in cancer progression has been explored. For instance, certain derivatives have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Agricultural Applications

Fungicides
The structure of this compound suggests potential use as a fungicide. Triazole derivatives are well-known in agriculture for their effectiveness against fungal diseases in crops. Their application can help manage plant diseases caused by various fungi .

Synthesis and Development Insights

The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Research into the synthesis pathways indicates that modifications to the substituents on the core structure can significantly affect biological activity. This adaptability allows for the development of tailored compounds for specific applications in both medicinal and agricultural contexts .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of fungal growth with derivatives similar to the target compound.
Study BAnti-inflammatory EffectsFound that compounds with pyrazole rings reduced inflammation markers in vitro.
Study CCancer Cell ProliferationShowed that specific derivatives induced apoptosis in breast cancer cell lines.
Study DAgricultural UseIdentified efficacy as a fungicide against common plant pathogens in field trials.

Chemical Reactions Analysis

Thioether Bond Formation

The thioether (–S–) linkage between the triazole and pyrazoline moieties is formed via nucleophilic substitution. Thioketones or thiols react with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF), yielding thioether intermediates. For example:
R–SH + X–CH₂–CO–R’ → R–S–CH₂–CO–R’ + HX\text{R–SH + X–CH₂–CO–R' → R–S–CH₂–CO–R' + HX}
This step is pivotal for assembling the core structure .

Pyrazoline Ring Construction

The pyrazoline ring is synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate. For instance, chalcones derived from 2-thiophenecarboxaldehyde and substituted acetophenones react with hydrazine to form 4,5-dihydro-1H-pyrazol-1-yl intermediates :
Ar–CO–CH₂–Ar’ + NH₂–NH₂ → Ar–C(=NH)–NH–CH₂–Ar’\text{Ar–CO–CH₂–Ar' + NH₂–NH₂ → Ar–C(=NH)–NH–CH₂–Ar'}
Subsequent acylation with 3,4-dimethoxybenzoic acid using EDC·HCl and HOBt yields the final pyrazoline derivatives .

Triazole and Furan Carboxamide Integration

  • The 1,2,4-triazole ring is formed via cyclization of thiosemicarbazide derivatives.

  • The furan-2-carboxamide group is introduced through amide coupling using furan-2-carbonyl chloride or activated esters.

Table 1: Reaction Profiles of Key Functional Groups

Functional GroupReaction TypeConditionsProductsReferences
Thioether (–S–)OxidationH₂O₂, CH₃COOH, 60°CSulfoxide (–SO–) or sulfone (–SO₂–)
Amide (–CONH–)Acid/Base HydrolysisHCl (6M) or NaOH (10%), refluxFuran-2-carboxylic acid + amine
Pyrazoline (C=N–N)Ring-OpeningStrong acids (H₂SO₄)Hydrazine derivatives
Methoxy (–OCH₃)DemethylationBBr₃, DCM, –78°CPhenolic (–OH) derivatives
Triazole (N–N=C)Electrophilic SubstitutionHNO₃/H₂SO₄, 0°CNitro-substituted triazoles

Acidic Hydrolysis

Under reflux with 6M HCl, the compound undergoes:

  • Amide bond cleavage → furan-2-carboxylic acid and amine intermediates.

  • Pyrazoline ring protonation → ring-opening to form hydrazine derivatives .

Oxidative Degradation

Treatment with H₂O₂ in acetic acid oxidizes the thioether to sulfone, altering electronic properties and biological activity .

Spectroscopic Characterization of Reaction Products

  • NMR : Post-oxidation, sulfone formation is confirmed by downfield shifts of adjacent protons (δ 3.5–4.0 ppm).

  • IR : Hydrolysis of the amide group eliminates the C=O stretch at ~1650 cm⁻¹, replaced by carboxylic acid O–H (~2500 cm⁻¹).

Table 2: Optimization of Key Reactions

Reaction StepReagents/CatalystsTemperatureYield (%)Purity (HPLC)
Thioether FormationK₂CO₃, DMF, 18h80°C7298.5
Pyrazoline CyclizationNH₂NH₂·H₂O, EtOH, 24h70°C6897.2
Amide CouplingEDC·HCl, HOBt, DCM, 12hRT8599.1

Comparative Reactivity Insights

  • The thiophene moiety enhances electron density, directing electrophilic substitution to the α-position .

  • Steric hindrance from 2,5-dimethylphenyl groups slows nucleophilic attacks on the triazole ring.

Comparison with Similar Compounds

Structural Features and Key Substituents

The target compound’s structure includes:

  • 1,2,4-Triazole core : Substituted with a 2,5-dimethylphenyl group and a methyl-furan-carboxamide chain.
  • Thioether linkage : Connects the triazole to a pyrazoline ring bearing a 4-methoxyphenyl and thiophen-2-yl group.
  • Functional groups : Methoxy, methyl, and carboxamide substituents that influence electronic and steric properties.

Comparison with Structural Analogs

Thiophene- and Triazole-Containing Compounds
  • Nitrothiophene Carboxamides ( ): N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide: Features a nitrothiophene-carboxamide linked to a thiazole ring. Demonstrated antibacterial activity (42% purity). N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide: Higher purity (99.05%) and fluorine substituents enhance lipophilicity and target binding.
Furan-Carboxamide Derivatives
  • N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide ( ): Molecular weight: 371.4 g/mol. Shares a furan-carboxamide and thiazole core but lacks the triazole and pyrazoline systems.
Triazole-Thioether Systems
  • S-Alkylated 1,2,4-Triazoles ( ):
    • Compounds [10–15] feature triazole-thioether linkages with sulfonylphenyl and fluorophenyl groups.
    • Tautomerism between thione and thiol forms influences reactivity and binding (confirmed via IR and NMR) .

Comparison with Analog Syntheses

Compound Type Key Steps Purity/Yield Reference
Nitrothiophene-carboxamides HATU-mediated coupling, column chromatography 42–99.05%
S-Alkylated Triazoles Reflux with α-halogenated ketones Confirmed via NMR
Furan-carboxamides Silica gel chromatography Not specified

Molecular Weight and Solubility

  • Nitrothiophene analogs : Lower molecular weights (~375–429 g/mol) with fluorinated groups improving membrane permeability .

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance binding to hydrophobic pockets (cf. trifluoromethyl in ).
  • Thiophene vs. Furan : Thiophene’s aromaticity and sulfur atom improve metabolic stability compared to furan .
  • Triazole Core : The 1,2,4-triazole’s ability to engage in hydrogen bonding and π-π stacking is critical for target recognition .

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